7-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid
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Overview
Description
7-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid is a chemical compound with the CAS Number: 155085-55-5 . It has a molecular weight of 179.13 . It is a solid at room temperature .
Molecular Structure Analysis
The molecule contains a total of 19 bonds. There are 14 non-H bonds, 5 multiple bonds, 1 rotatable bond, 5 double bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 carboxylic acid (aliphatic), 1 ketone (aliphatic), and 1 hydroxyl group .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 179.13 .Scientific Research Applications
Triazole derivatives, including 7-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid, play a critical role in medicinal chemistry due to their extensive range of biological activities. These compounds have been studied for their potential applications in drug discovery, highlighting the significance of triazoles in the development of new therapeutic agents. The triazole core structure is a versatile scaffold that can be modified to enhance biological activity and specificity for various targets.
Synthesis and Biological Evaluation
The synthesis and biological evaluation of triazole derivatives have been a focal point of research. Novel synthetic methodologies for triazole derivatives have been developed, emphasizing the importance of these compounds in the pharmaceutical industry. Triazoles have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. Such diversity in biological action underscores the potential of this compound and similar compounds in therapeutic applications (Ferreira et al., 2013).
Chemical Properties and Reactivity
The chemical reactivity of triazole derivatives has been explored to develop new compounds with enhanced pharmacological profiles. Advances in the synthesis of 1,2,3-triazoles using eco-friendly procedures highlight the ongoing efforts to improve the sustainability of chemical syntheses while maintaining or enhancing the biological activity of the resulting compounds. Such research points to the potential of triazole derivatives in green chemistry and sustainable drug development (de Souza et al., 2019).
Safety and Hazards
properties
IUPAC Name |
7-hydroxy-2H-benzotriazole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O3/c11-5-2-3(7(12)13)1-4-6(5)9-10-8-4/h1-2,11H,(H,12,13)(H,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AICBDEMSWFCSTO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=NNN=C21)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90613244 |
Source
|
Record name | 4-Oxo-2,4-dihydro-1H-benzotriazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90613244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
155085-55-5 |
Source
|
Record name | 4-Oxo-2,4-dihydro-1H-benzotriazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90613244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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